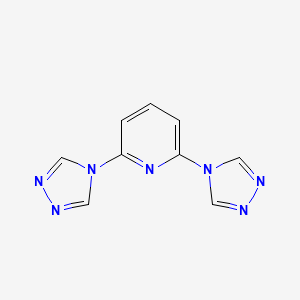

2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

856849-59-7 |

|---|---|

Molecular Formula |

C9H7N7 |

Molecular Weight |

213.20 g/mol |

IUPAC Name |

2,6-bis(1,2,4-triazol-4-yl)pyridine |

InChI |

InChI=1S/C9H7N7/c1-2-8(15-4-10-11-5-15)14-9(3-1)16-6-12-13-7-16/h1-7H |

InChI Key |

COCYNXXKOTVJJO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)N2C=NN=C2)N3C=NN=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 2,6 Bis 4h 1,2,4 Triazol 4 Yl Pyridine

Established Synthetic Pathways for 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine

The primary and most direct method for synthesizing this compound involves the cyclocondensation of a substituted pyridine (B92270) precursor.

The established synthesis of this compound proceeds through the reaction of 2,6-diaminopyridine (B39239) with diformylhydrazine. nih.govnih.govresearchgate.net This reaction is a classic condensation-cyclization process where the amino groups of the pyridine ring react with the formyl groups of diformylhydrazine. The mechanism involves the formation of two N-N bonds and subsequent intramolecular cyclization to form the two 1,2,4-triazole (B32235) rings attached to the pyridine core at the 2 and 6 positions. The reaction is typically performed under thermal conditions, driving the condensation through the elimination of water.

The efficiency of the condensation reaction is sensitive to specific parameters, including temperature, reaction time, and the purification method, which collectively influence the final product yield. Research has shown that heating a mixture of 2,6-diaminopyridine and diformylhydrazine to a temperature range of 160-170°C for approximately 30 minutes is effective for the synthesis. nih.govnih.gov Upon cooling, the crude product crystallizes and can be collected. The choice of solvent for recrystallization plays a crucial role in the purity and the isolated yield of the final product. While initial reports using water for recrystallization noted a yield of 13%, subsequent work employing a mixed solvent system of water and acetonitrile (B52724) reported an improved yield of 20%. nih.govnih.gov These findings highlight how procedural modifications, particularly in the purification stage, can optimize the outcome of the synthesis.

| Precursor 1 | Precursor 2 | Temperature | Time | Recrystallization Solvent | Yield | Reference |

| 2,6-diaminopyridine | diformylhydrazine | 160-170°C | 30 min | Water, Alcohol | 13% | nih.gov, researchgate.net |

| 2,6-diaminopyridine | diformylhydrazine | 160-170°C | 30 min | Water, Acetonitrile | 20% | nih.gov |

Related Advanced Synthetic Approaches for Bis-Triazole-Pyridine Analogues

While direct condensation is effective for the parent compound, the synthesis of its analogues and constitutional isomers often requires more advanced and versatile methodologies. These approaches offer greater control over the molecular architecture and allow for the introduction of diverse functional groups.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful method for the synthesis of 1,2,3-triazoles. researchgate.netbeilstein-journals.orgnih.gov This reaction is widely employed to create bis-triazole-pyridine analogues, particularly the 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif, which is a constitutional isomer of the title compound. rsc.org The synthesis begins with a 2,6-disubstituted pyridine core bearing two terminal alkyne groups. acs.org This di-alkyne precursor is then reacted with an appropriate organic azide (B81097) in the presence of a copper(I) catalyst, which can be generated in situ from CuSO₄ and a reducing agent like sodium ascorbate. rsc.orgacs.org This methodology is exceptionally reliable and modular, allowing for the synthesis of a wide array of substituted bis-triazole-pyridine ligands by simply varying the azide component. beilstein-journals.orgrsc.org The reaction proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. nih.gov

| Pyridine Precursor | Reagent | Catalyst System | Product Type | Reference |

| 2,6-Diethynylpyridine (B1338605) | Aryl Azides | CuSO₄·5H₂O, Na Ascorbate | 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) | rsc.org |

| 2,6-Diethynyl-4-methoxypyridine | 3-Azidopropan-1-ol | CuSO₄·5H₂O, Na Ascorbate | Functionalized btp analogue | acs.org |

| Diethynyl-dialkoxybenzene | Aryl Azides | Not specified | Bis-1,2,3-triazoles | researchgate.net |

Microwave-assisted synthesis has emerged as a green and efficient technique in organic chemistry, offering significant advantages over conventional heating methods. ijsdr.org This technology facilitates rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes, often leading to higher yields and improved product purity. ijsdr.orgnih.gov For the synthesis of triazole-pyridine derivatives, microwave irradiation has been successfully applied to accelerate various reaction types. researchgate.netresearchgate.net For example, multistep syntheses of novel 1,2,4-triazolo[4,3-a]pyridine derivatives have been efficiently conducted under microwave assistance. researchgate.net Similarly, the preparation of thiazolyl-pyridazinediones, which involves the formation of heterocyclic rings, has been achieved via multicomponent synthesis under microwave irradiation, demonstrating the broad applicability of this method for creating complex heterocyclic systems. nih.gov

Hydrazine (B178648) and its derivatives are fundamental reagents in the synthesis of 1,2,4-triazoles through cyclocondensation reactions. As seen in the synthesis of the title compound, diformylhydrazine acts as the source of the N-N backbone for the triazole rings. nih.govnih.gov In other synthetic schemes for related compounds, hydrazine hydrate (B1144303) is a common reagent used to convert esters into hydrazides. nih.gov These hydrazides are versatile intermediates that can be further reacted with reagents like carbon disulfide to undergo cyclization, forming triazole-thiones, which can then be functionalized. nih.gov This highlights the central role of hydrazine-mediated steps in building the 1,2,4-triazole core.

Furthermore, the principles of click chemistry are well-suited for solid-phase synthesis. The CuAAC reaction was initially developed for synthesizing peptidotriazoles on solid supports. nih.gov This strategy allows for the efficient construction of complex molecules and libraries of compounds, where intermediates are attached to a solid resin, simplifying purification to a simple filtration and washing process. This approach is readily adaptable for creating libraries of bis-triazole-pyridine analogues for various screening applications.

Chemical Derivatization and Functionalization Strategies for Structural Modification

The core scaffold of 2,6-bis(triazolyl)pyridine, characterized by a central pyridine ring flanked by two triazole units, offers multiple sites for chemical modification. Such derivatization is crucial for fine-tuning the molecule's steric and electronic properties, thereby influencing its coordination behavior, solubility, and potential applications. Functionalization strategies typically target either the central pyridine ring or the peripheral positions of the triazole rings, allowing for the systematic introduction of a wide array of substituents.

The introduction of substituents onto the 2,6-bis(triazolyl)pyridine framework can be achieved through various synthetic methodologies. These strategies are often adapted from established heterocyclic chemistry and are chosen based on the desired position and nature of the functional group.

Modification of the Pyridine Ring:

The 4-position of the central pyridine ring is a common target for functionalization due to its susceptibility to nucleophilic and electrophilic substitution reactions, which can be modulated by the electronic nature of the triazole substituents. A key strategy involves synthesizing a precursor, such as 2,6-diiodo-4-methoxypyridine, which can then undergo further reactions. For instance, Sonogashira coupling with trimethylsilylacetylene, followed by deprotection, yields a diethynyl-methoxypyridine intermediate. acs.org This versatile intermediate can then be used to build more complex structures. This approach allows for the introduction of electron-donating groups like methoxy (B1213986) (-OCH₃) to increase the basicity and electron density of the pyridine nitrogen, thereby enhancing its coordination strength. acs.org

Modification via "Click" Chemistry:

While the title compound features 4H-1,2,4-triazol-4-yl moieties, a prevalent and highly versatile strategy for derivatizing the broader class of bis(triazolyl)pyridines involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. rsc.orgrsc.org This approach typically uses a 2,6-diethynylpyridine precursor, which is reacted with a diverse range of organic azides (R-N₃). This method leads to the formation of the 2,6-bis(1,2,3-triazol-4-yl)pyridine isomeric scaffold, but the principles of introducing diversity are broadly applicable. The power of this strategy lies in its modularity and high functional group tolerance, allowing for the incorporation of alkyl chains, aromatic rings, and various functional appendages onto the triazole rings. nih.govresearchgate.net One study successfully generated a library of 31 unique bis-triazolyl-pyridine derivatives using this technique by reacting a diazide-pyridine scaffold with a variety of alkynes. nih.govresearchgate.net

The following table summarizes key derivatization strategies and the types of substituents that can be introduced.

| Scaffold Position | Synthetic Strategy | Typical Reagents | Introduced Substituents/Functionalities | Reference |

|---|---|---|---|---|

| Pyridine C4-Position | Electrophilic Substitution (via functionalized precursors) | 2,6-Diiodo-4-methoxypyridine, Sonogashira coupling reagents | Methoxy (-OCH₃), Alkynyl groups | acs.org |

| Triazole Rings | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | 2,6-Diethynylpyridine, Organic Azides (R-N₃) | Alkyl chains, Phenyl groups, Functionalized side chains | rsc.orgnih.govnih.gov |

| Entire Ligand | Anchoring to a Macrocycle | Pillar nih.govarene platform | Integration into a larger, pre-organized structure | nih.gov |

Influence on Coordination and Extraction Properties:

The primary motivation for derivatization is often to modulate the ligand's interaction with metal ions. Introducing an electron-donating methoxy group at the 4-position of the pyridine ring in a related bis(1,2,3-triazolyl)pyridine ligand (PTD) was intended to increase the core's basicity and thereby strengthen its complexation with metal ions. acs.org However, solvent extraction experiments revealed that the modified ligand, PTD-OMe, was unexpectedly less efficient at stripping actinide ions than the parent compound, highlighting the complex interplay between basicity, conformational effects, and solvation. acs.org

A more dramatic effect was observed when the 2,6-bis-triazolyl-pyridine (PyTri) moiety was anchored to a larger pillar nih.govarene macrocyclic platform. While the simple PyTri ligand is ineffective for minor actinide separation, the macrocyclic conjugate exhibited exceptionally high efficiency and selectivity for Americium(III) over Europium(III) (SFAm/Eu = 172) in 1 M HNO₃. nih.gov The distribution ratio for Am(III) was enhanced by a factor of 4300 compared to the basic ligand, demonstrating that derivatization via covalent anchoring can transform a poor extractant into a superior one by enforcing a pre-organized conformation favorable for metal ion binding. nih.gov

Influence on Electronic and Photophysical Properties:

Substituents can also tune the electronic structure of the ligand and its metal complexes. In a study of fac-Re(CO)₃ complexes with 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine ligands, altering the substituent at the triazole's 4-position from an alkyl (n-propyl) to an aromatic (phenyl) group had minimal effect on the absorption/emission maxima and electrochemical properties of the complexes. nih.gov This suggests that the 1,2,3-triazole unit can act as an electronic insulator, shielding the metal center from the direct electronic influence of peripheral modifications. nih.gov The resulting Re(I) complexes were found to be weak emitters with short excited-state lifetimes. nih.gov In other systems, attaching redox-active units or extended aromatic systems can impart novel photophysical or electrochemical behaviors. nih.gov For instance, the development of ruthenium(II) complexes of tetraiodo-substituted 2,6-bis(1,2,3-triazol-4-yl)pyridine for use in porous organic polymers has led to efficient photocatalysts for organic transformations, indicating that derivatization can be a key step in creating materials with enhanced reactivity. rsc.org

The table below provides a comparative look at how specific derivatizations affect ligand properties based on reported findings.

| Parent Ligand | Derivative | Structural Modification | Observed Influence on Properties | Reference |

|---|---|---|---|---|

| PTD | PTD-OMe | Addition of a methoxy group to the pyridine C4-position | Increased basicity but resulted in lower-than-expected extraction efficiency for actinides. | acs.org |

| PyTri | PyTri anchored to Pillar nih.govarene | Covalent attachment to a macrocyclic scaffold | Dramatically increased Am(III) distribution ratio (by 4300x) and high Am/Eu selectivity. | nih.gov |

| 2,6-bis(4-propyl-1,2,3-triazol-1-ylmethyl)pyridine | 2,6-bis(4-phenyl-1,2,3-triazol-1-ylmethyl)pyridine | Change of triazole substituent from alkyl to aryl | Little effect on absorption/emission maxima and electrochemical properties of Re(I) complexes, suggesting electronic insulation by the triazole ring. | nih.gov |

Structural Elucidation and Solid State Architecture of 2,6 Bis 4h 1,2,4 Triazol 4 Yl Pyridine

Single-Crystal X-ray Diffraction Analysis of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine Dihydrate

Crystallographic studies on the dihydrate form of this compound have provided a wealth of information regarding its solid-state structure. These analyses reveal a monoclinic crystal system, offering a detailed picture of the molecular arrangement and the crucial role of solvent molecules in stabilizing the crystal lattice. nih.govresearchgate.net

The asymmetric unit of this compound dihydrate is notably complex, containing two independent molecules of the organic compound and four molecules of water. nih.govresearchgate.net In another crystallographic study, the asymmetric unit was found to comprise as many as three formula units. researchgate.net This multiplicity indicates subtle differences in the local environment of each molecule within the crystal. The fundamental conformation of the organic molecule consists of a central pyridine (B92270) ring flanked by two 4H-1,2,4-triazole rings linked at the 2 and 6 positions via the N4 atoms of the triazole rings.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₇N₇·2(H₂O) |

| Formula Weight | 249.25 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.052 (8) |

| b (Å) | 17.862 (16) |

| c (Å) | 9.715 (8) |

| β (°) | 111.158 (9) |

| Volume (ų) | 1141.2 (19) |

| Z | 4 |

A key feature of the molecular conformation is the relative orientation of the heterocyclic rings. The triazole rings are not coplanar with the central pyridine ring. In the study where two formula units are present in the asymmetric unit, the dihedral angles between the triazole rings and the pyridine ring are 7.0(4)° and 6.9(4)° for one molecule, and 2.7(4)° and 3.6(4)° for the other. nih.govresearchgate.net A separate study reported a similar range of dihedral angles: 4.87(16)°/1.39(17)°, 6.46(16)°/7.61(16)°, and 7.00(16)°/3.77(17)° for the three independent molecules in its asymmetric unit. researchgate.net This slight twisting between the rings is a common feature in linked aromatic systems, arising from a balance between conjugative effects and steric hindrance.

| Molecule in Asymmetric Unit | Dihedral Angle (Pyridine-Triazole 1) | Dihedral Angle (Pyridine-Triazole 2) | Reference |

|---|---|---|---|

| Molecule A | 7.0 (4)° | 6.9 (4)° | nih.gov |

| Molecule B | 2.7 (4)° | 3.6 (4)° | nih.gov |

| Molecule 1 | 4.87 (16)° | 1.39 (17)° | researchgate.net |

| Molecule 2 | 6.46 (16)° | 7.61 (16)° | researchgate.net |

| Molecule 3 | 7.00 (16)° | 3.77 (17)° | researchgate.net |

The water molecules of solvation are not passive occupants of the crystal lattice; they are integral to its stability, forming an extensive network of hydrogen bonds. nih.gov These interactions are primarily of the O—H···N type, where the hydrogen atoms of the water molecules act as donors and the nitrogen atoms of the triazole rings serve as acceptors. nih.govresearchgate.net Additionally, O—H···O hydrogen bonds exist between the water molecules themselves. nih.govresearchgate.net This intricate web of hydrogen bonds links the organic and inorganic components into a cohesive supramolecular assembly.

The cumulative effect of the extensive O—H···N and O—H···O hydrogen bonds is the formation of a robust three-dimensional framework structure. nih.govresearchgate.netresearchgate.net The water molecules effectively act as bridges, connecting different molecules of this compound. This hydrogen-bonded network is the dominant force governing the crystal packing, leading to a highly organized and stable solid-state architecture. The packing of the molecules within the unit cell is dictated by these hydrogen-bonding interactions, creating a complex and interconnected supramolecular structure. researchgate.net

Comparative Structural Studies of Related Bis-Triazole-Pyridine Systems

A pertinent comparison can be made with the isomeric ligand 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine. In this isomer, the triazole rings are linked to the pyridine core via the N1 position and are separated by a methylene (B1212753) (-CH₂-) spacer. This seemingly small change in connectivity has a profound impact on the molecular geometry.

In 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the dihedral angles between the triazole rings and the central pyridine ring are significantly larger, measured at 66.4(1)° and 74.6(1)°. This pronounced twist is in stark contrast to the nearly coplanar arrangement seen in the 4H-1,2,4-triazol-4-yl isomer. The introduction of the flexible methylene spacer allows the triazole rings to rotate much more freely, adopting a conformation that minimizes steric hindrance.

This difference in molecular conformation directly influences the supramolecular interactions and crystal packing. While the 4H-isomer's packing is dominated by a hydrogen-bonding network mediated by water molecules, the 1H-isomer, in its anhydrous form, features C—H···N hydrogen bonds as the predominant intermolecular interactions. In this case, acidic hydrogen atoms on the triazole rings interact with nitrogen lone pairs of neighboring molecules, defining the packing arrangement. The absence of co-crystallized water molecules in the studied structure of the 1H-isomer leads to a fundamentally different packing strategy, driven by weaker, direct interactions between the organic molecules themselves.

This comparison underscores the critical role of isomerism in crystal engineering. The specific nitrogen atom through which the triazole ring is attached to the pyridine scaffold, along with the presence or absence of a spacer, dictates the molecule's preferred conformation, which in turn governs the nature of the intermolecular interactions and the resulting solid-state architecture.

Analysis of Varied Hydrogen Bonding Motifs in Analogues

Hydrogen bonding plays a pivotal role in the crystal engineering of nitrogen-rich heterocyclic compounds. In the case of this compound and its analogues, the presence of pyridine and triazole rings, along with potential solvent molecules, offers a variety of hydrogen bond donors and acceptors, leading to diverse supramolecular architectures.

In the dihydrate form of the title compound, C₉H₇N₇·2H₂O, the water molecules are integral to the formation of the crystal lattice. They participate in extensive O—H···N hydrogen bonds with the nitrogen atoms of the triazole rings and O—H···O bonds among themselves. researchgate.netnih.govnih.gov This network of interactions creates a robust three-dimensional framework. researchgate.netnih.govnih.gov The asymmetric unit of this compound contains multiple formula units, with the water molecules bridging the organic components. nih.gov The geometry of these interactions is crucial, with typical O—H···N bond lengths ranging from approximately 2.80 Å to 2.91 Å. nih.gov

Analogous structures, where the core motif is altered, exhibit different but equally significant hydrogen bonding patterns. For instance, in related triazole-thiazole compounds, N–H···N and N–H···S hydrogen bonds are observed, demonstrating the versatility of the triazole ring as a participant in these interactions. cardiff.ac.ukmdpi.com In zwitterionic pyridinium-triazole ligands, strong O−H···O and N−H···O hydrogen bonds involving carboxylate groups dominate the crystal packing. mdpi.com The interplay between different functional groups leads to the formation of specific motifs, such as chains or layers. In another analogue, 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, the pyridine nitrogen atoms act as acceptors for hydrogen bonds from methylene hydrogens (C-H···N), contributing to the stacking of molecules. nih.gov

Table 1: Examples of Hydrogen Bond Geometries in this compound Dihydrate nih.gov

| Donor—H···Acceptor | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

| O1—H1A···N7 | 0.86 (1) | 1.97 (1) | 2.820 (3) | 171 (3) |

| O4—H4A···N14 | 0.86 (1) | 1.95 (1) | 2.808 (3) | 173 (4) |

| O5—H5A···O6 | 0.87 (1) | 1.86 (2) | 2.707 (3) | 166 (4) |

| O6—H6B···N1 | 0.86 (1) | 2.04 (1) | 2.878 (3) | 166 (3) |

Examination of π-π Stacking and Other Non-Covalent Interactions

Beyond hydrogen bonding, other non-covalent interactions such as π-π stacking are critical in defining the solid-state architecture of aromatic and heteroaromatic compounds. wikipedia.orgmdpi.com These interactions arise from the electrostatic and dispersion forces between the electron clouds of aromatic rings. mdpi.com

In many triazole-based energetic compounds, π-stacking is a key feature that contributes to stability and performance. rsc.org The planar nature of the pyridine and triazole rings in this compound would suggest the potential for significant π-π stacking. However, the specific arrangement of the molecules in the crystal lattice, including the dihedral angles between the rings, determines the presence and strength of such interactions. researchgate.netnih.gov In the dihydrate form, the triazole rings are only slightly twisted relative to the central pyridine ring. researchgate.netnih.gov

In analogues like 2,2′′′,6,6′′′-tetramethoxy-3,2′:5′,3′′:6′′,3′′′-quaterpyridine, adjacent molecules are linked by π–π stacking interactions between pyridine rings, forming a two-dimensional layer structure. doaj.org Conversely, in the crystal structure of 2,6-bis[(1H-1,2,4-triazol-1-yl)methyl]pyridine, no classic π–π ring interactions are observed, with the minimum ring centroid separation being 4.4323 (3) Å. nih.gov Instead, the packing is influenced by other forces like the previously mentioned C-H···N hydrogen bonds. nih.gov This highlights that the presence of flexible linkers (like the methylene groups in this analogue) can significantly alter the packing arrangement and preclude direct π-stacking.

Advanced Crystallographic and Computational Techniques in Structure-Property Correlation

To fully understand the intricate network of intermolecular interactions that govern the solid-state architecture, advanced analytical and computational methods are employed. Techniques like Hirshfeld surface analysis and energy framework analysis provide quantitative and visual insights into the crystal packing.

Hirshfeld Surface Analysis and Two-Dimensional Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. It partitions the crystal space into regions where the electron distribution of a promolecule dominates over the sum of electron densities of all other molecules in the crystal. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify specific regions of intermolecular contact.

For analogues of this compound, this analysis reveals the relative importance of different types of interactions. For example, in a thorium nitrate (B79036) complex with a substituted pyridine-triazole ligand, red spots on the d_norm surface highlight key C—H···O and N—H···N hydrogen bonds. nih.gov

The two-dimensional (2D) fingerprint plot is derived from the Hirshfeld surface, summarizing the intermolecular contacts in a scatter plot of the distance from the surface to the nearest nucleus inside (d_i) versus outside (d_e) the surface. This plot allows for the deconstruction of the interactions into percentage contributions. Studies on related pyridine and triazole-containing structures consistently show that H···H, O···H/H···O, and C···H/H···C contacts make up the majority of the interactions, indicating the prevalence of hydrogen bonding and van der Waals forces in the crystal packing. doaj.orgnih.govmdpi.com

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Pyridine-Triazole Compound nih.gov

| Interaction Type | Contribution (%) |

| O···H/H···O | 55.2 |

| H···H | 11.2 |

| N···H/H···N | 10.4 |

| C···H/H···C | 7.5 |

| C···O/O···C | 6.7 |

| Other | 9.0 |

Energy Framework Analysis for Quantifying Interaction Energies

While Hirshfeld analysis identifies and quantifies the contacts, energy framework analysis takes this a step further by calculating the strength of the intermolecular interaction energies. This computational method uses quantum chemistry to determine the electrostatic, polarization, dispersion, and repulsion energies between molecular pairs within the crystal lattice. mdpi.comrasayanjournal.co.in

The results are often visualized as "energy frameworks," where cylinders connect the centroids of interacting molecules. The radius of the cylinder is proportional to the magnitude of the interaction energy, providing a clear topological representation of the crystal's stability. mdpi.comrasayanjournal.co.in For crystals of aminopyridine derivatives, energy framework analysis has shown that electrostatic and dispersion forces are often the dominant contributors to the stabilization of the molecular packing. mdpi.comrasayanjournal.co.in This quantitative approach is invaluable for understanding the topology of molecular interactions and for correlating the crystal structure with macroscopic properties. By dissecting the energy contributions, researchers can better predict and design materials with desired characteristics. rasayanjournal.co.in

Coordination Chemistry and Metallosupramolecular Assemblies Incorporating 2,6 Bis 4h 1,2,4 Triazol 4 Yl Pyridine

Ligand Design Principles and Coordination Modes of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine and its Analogues

The unique structural and electronic features of this compound and its analogues underpin their rich coordination chemistry. These ligands are designed to offer multiple binding sites and flexible coordination geometries, making them ideal candidates for the construction of complex supramolecular architectures.

This compound is a multidentate ligand, a characteristic that is central to its function in coordination chemistry. nih.govresearchgate.net The molecule possesses a central pyridine (B92270) ring flanked by two 1,2,4-triazole (B32235) rings. nih.govresearchgate.net This arrangement provides multiple nitrogen atoms that can act as donor sites for metal ions. Specifically, the nitrogen atom of the pyridine ring and the nitrogen atoms at the 1- and 2-positions of the triazole rings are all potential coordination sites. This poly-nitrogen donor environment allows the ligand to chelate to a single metal center or bridge multiple metal centers.

The 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) motif, an analogue, is recognized as a highly versatile terdentate building block in inorganic supramolecular chemistry. rsc.org The presence of multiple nitrogen atoms facilitates the formation of stable chelate rings with metal ions, a fundamental principle in coordination chemistry that enhances the stability of the resulting complexes. The specific arrangement of these donor atoms allows for the formation of five- or six-membered chelate rings, which are thermodynamically favored.

Beyond its ability to chelate a single metal ion, this compound and its analogues are excellent bridging ligands, facilitating the construction of polynuclear systems. nih.govnih.gov The triazole rings, in particular, are well-documented for their bridging capabilities. nih.govresearchgate.net This bridging can occur through different nitrogen atoms of the triazole ring, leading to the formation of one-, two-, or three-dimensional coordination polymers.

For instance, an analogue, 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine, has been shown to form coordination polymers with silver(I) ions. nih.gov In these structures, the ligand bridges multiple silver centers, creating an extended network. Similarly, treatment of an iron(II) complex of this ligand with AgBF4 resulted in the formation of a heterometallic linear coordination polymer. nih.gov The flexibility in the orientation of the triazole rings relative to the central pyridine ring allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions, leading to a rich variety of polynuclear architectures. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The versatile coordination behavior of this compound and its analogues has led to the synthesis and characterization of a wide range of metal complexes. These studies have provided valuable insights into the structural and electronic properties of these compounds.

Researchers have successfully synthesized complexes of 2,6-bis(triazol-4-yl)pyridine analogues with a variety of transition metal ions. The synthesis typically involves the reaction of the ligand with a metal salt in a suitable solvent.

Fe(II) and Ag(I): A "click" ligand analogue featuring a tridentate 2,6-bis(1,2,3-triazol-4-yl)pyridine pocket has been shown to form a monomeric octahedral [Fe(L)₂]²⁺ complex with iron(II) ions. nih.gov With silver(I) ions, the same ligand forms discrete [Ag(L)]⁺ complexes in solution, which crystallize as coordination polymers. nih.gov

Co(II): A six-coordinate cobalt(II) pincer complex has been synthesized where the ligand coordinates via two triazole nitrogen atoms and one pyridine nitrogen atom. nih.gov

Mn(II), Pd(II), and Au(III): The chelation of 2,6-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine with Mn²⁺, Pd²⁺, and Au³⁺ has been investigated, leading to the formation of novel complexes. echemcom.comechemcom.com Spectroscopic and analytical data suggest an octahedral geometry for the Mn(II) complex and square planar geometries for the Pd(II) and Au(III) complexes. echemcom.comechemcom.com

Zn(II): Zinc(II) complexes with dipyridyl-triazole ligands have also been reported, showcasing the versatility of this ligand family.

Pt(IV): While specific complexes of this compound with Pt(IV) are less documented, the synthesis of Pt(IV) complexes with other tridentate NNC-coordinating ligands has been achieved through the oxidation of the corresponding Pt(II) complexes. This suggests a potential route for the synthesis of Pt(IV) complexes with the title ligand.

The following table summarizes some of the reported metal complexes with analogues of this compound.

| Metal Ion | Ligand Analogue | Observed Geometry | Reference |

| Fe(II) | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Octahedral | nih.gov |

| Ag(I) | 2,6-bis(1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-yl)pyridine | Coordination Polymer | nih.gov |

| Co(II) | 1,1′-[(pyridine-2,6-diyl-κN)bis(methylene)]bis(4-butyl-4,5-dihydro-1H-1,2,4-triazole-5-thione-κN 2) | Pseudo-octahedral | nih.gov |

| Mn(II) | 2,6-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Octahedral | echemcom.comechemcom.com |

| Pd(II) | 2,6-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square Planar | echemcom.comechemcom.com |

| Au(III) | 2,6-bis((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine | Square Planar | echemcom.comechemcom.comijfmr.com |

The coordination geometry of the metal center in these complexes is influenced by several factors, including the nature of the metal ion, the denticity of the ligand, and the steric constraints imposed by the ligand framework. X-ray crystallography has been a pivotal technique in elucidating the precise coordination geometries.

Octahedral Geometry: In many instances, particularly with first-row transition metals like Fe(II), Co(II), and Mn(II), the ligands coordinate to the metal center to form an octahedral geometry. nih.govnih.govechemcom.comechemcom.com For example, in the [Fe(L)₂]²⁺ complex, two tridentate ligands wrap around the iron center, satisfying its preference for a six-coordinate environment. nih.gov Similarly, the synthesized Mn(II) complex exhibits an octahedral geometry. echemcom.comechemcom.com The Co(II) complex adopts a pseudo-octahedral geometry with the pincer ligand coordinating in a meridional fashion. nih.gov

Square Planar Geometry: For d⁸ metal ions like Pd(II) and Au(III), a square planar geometry is often observed. echemcom.comechemcom.comijfmr.com In complexes with these metals, the ligand coordinates in a manner that leaves two coordination sites available for other ligands (e.g., chloride ions), resulting in a square planar arrangement around the metal center. echemcom.comechemcom.com

The stereochemistry of these complexes can also be complex. The non-planar nature of the ligand, with the triazole rings being able to rotate relative to the pyridine ring, can lead to the formation of different stereoisomers. nih.govresearchgate.net

The lengths of the metal-ligand bonds in these complexes provide valuable information about the nature of the coordination interaction and the electronic state of the metal ion.

In the pseudo-octahedral Co(II) complex, the cobalt-nitrogen (triazole) bond lengths are 2.127(2) Å and 2.093(2) Å, while the cobalt-nitrogen (pyridine) bond length is 2.187(3) Å. nih.gov These bond lengths are consistent with a high-spin Co(II) center.

The electronic properties of the ligand can have a significant impact on the electronic state of the metal ion. For instance, in Fe(II) complexes, the ligand field strength can determine whether the complex is high-spin or low-spin. A stronger ligand field, resulting from shorter and stronger metal-ligand bonds, will lead to a larger splitting of the d-orbitals and favor a low-spin configuration. Conversely, a weaker ligand field will result in a high-spin state. The interplay between the σ-basicity and π-acidity of the triazolyl donors in these ligands can influence the molecular ligand field and, consequently, the spin state of the iron(II) center.

The table below presents selected metal-ligand bond lengths for a Co(II) complex.

| Bond | Bond Length (Å) | Reference |

| Co—N (triazole) | 2.127(2) | nih.gov |

| Co—N (triazole) | 2.093(2) | nih.gov |

| Co—N (pyridine) | 2.187(3) | nih.gov |

| Co—O (water) | 2.09(3) | nih.gov |

Influence of Counterions and Ancillary Ligands on Coordination Environments

The coordination environment around a metal center complexed with this compound is highly sensitive to the nature of the counterions and ancillary ligands present in the reaction system. These components play a crucial role in dictating the final structure, dimensionality, and properties of the resulting coordination compound.

Ancillary ligands, which are additional ligands that coordinate to the metal center, also have a profound impact on the coordination environment. In a cadmium(II) complex, the 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine molecule, a related ligand, acts as a terminal ligand, while the thiocyanate (B1210189) (NCS⁻) ancillary ligands act as bridging units, forming a one-dimensional chain. nih.gov The presence of different ancillary ligands can alter the steric and electronic properties around the metal ion, thereby influencing the self-assembly process and the final topology of the coordination polymer.

The interplay between the primary ligand, the metal ion, counterions, and ancillary ligands is a key factor in the rational design of coordination compounds with desired structures and properties. The following table summarizes the influence of various counterions and ancillary ligands on the coordination environments of metal complexes with related pyridine-triazole ligands.

| Metal Ion | Primary Ligand System | Counterion/Ancillary Ligand | Effect on Coordination Environment | Resulting Structure |

| Mercury(II) | 2,5-bis(4-pyridyl)-1,3,4-oxadiazole | I⁻, Br⁻, SCN⁻, N₃⁻, NO₂⁻ | Varies coordination number and ligand coordination mode | 1D and 2D coordination polymers rsc.org |

| Cadmium(II) | 2-chloro-6-(1H-1,2,4-triazol-1-yl)pyridine | NCS⁻ | Thiocyanate acts as a bridging ligand | 1D chain nih.gov |

| Iron(II) | 2,6-bis(benzimidazol-2-yl)pyridine | Br⁻, NO₃⁻ | Influences spin crossover properties | Discrete complexes rsc.org |

| Iron(II) | 2,6-bis(1H-imidazol-2-yl)pyridine | SO₄²⁻, Br⁻, ReO₄⁻, B₁₀H₁₀²⁻, B₁₂H₁₂²⁻ | Affects spin transition temperature | Distorted-octahedral FeN₆ core mdpi.com |

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The ligand this compound is an excellent building block for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers due to its bridging capabilities. The nitrogen atoms of the triazole rings can coordinate to multiple metal centers, leading to the formation of extended networks with diverse topologies and functionalities.

The design and synthesis of porous MOFs and coordination polymers with this compound and related ligands are often aimed at creating materials with specific functions, such as selective sensing, catalysis, and gas storage. The porosity of these materials can be tuned by carefully selecting the metal ions, ancillary ligands, and reaction conditions.

For example, cationic Cu(I) MOFs have been synthesized using a highly symmetric bis-triazole-pyridine-based organic ligand, 3,5-di(4H-1,2,4-triazol-4-yl)pyridine. nih.gov These MOFs exhibit a two-dimensional or three-dimensional network structure with nonbonded anions situated inside the pores. The presence of a Lewis basic pyridine moiety in the framework allows these materials to serve as luminescent probes for the selective detection of Ce³⁺ ions with high efficiency. nih.gov

The synthesis of these functional porous architectures is typically carried out under solvothermal conditions, where the reaction is conducted in a sealed vessel at elevated temperatures. This method allows for the crystallization of the desired framework and can influence the final structure and properties of the material. The choice of solvent can also play a role in templating the formation of specific pore structures.

For instance, in the case of the aforementioned Cu(I) MOFs with 3,5-di(4H-1,2,4-triazol-4-yl)pyridine, the use of different copper salts leads to frameworks with different dimensionalities. With Cu(NO₃)₂ and Cu(BF₄)₂, two-dimensional network structures are formed, while the use of Cu(ClO₄)₂ results in a three-dimensional structure. nih.gov The dimensionality of the framework is a critical factor that influences its physical properties, such as porosity and stability.

The topology of these networks can be described using various notation systems, such as the point symbol, which provides a concise representation of the connectivity of the nodes in the network. The study of network topology is essential for understanding the structure-property relationships in these materials and for the rational design of new frameworks with desired topologies.

Several factors influence the nuclearity (the number of metal atoms in a discrete complex) and the formation of extended structures in coordination compounds involving this compound. These factors include the coordination preferences of the metal ion, the flexibility of the ligand, the nature of the counterions and ancillary ligands, and the reaction conditions such as temperature, solvent, and pH.

The geometry of the metal ion plays a significant role. For example, metal ions with a preference for octahedral coordination can lead to the formation of three-dimensional frameworks, while those that favor tetrahedral or square planar geometries might result in lower-dimensional structures.

As discussed in section 4.2.4, counterions and ancillary ligands can either block coordination sites, leading to discrete molecules or low-dimensional polymers, or participate in the framework, promoting the formation of extended structures. rsc.org The size and shape of the counterion can also act as a template, directing the formation of specific framework topologies.

The reaction conditions are also critical. Solvothermal synthesis often favors the formation of thermodynamically stable, extended structures. The choice of solvent can influence the solubility of the reactants and intermediates, and can also be incorporated into the final structure as guest molecules, affecting the porosity and stability of the framework.

Magnetic Properties of Metal Complexes and Frameworks

Iron(II) complexes incorporating ligands structurally analogous to this compound are well-known for exhibiting interesting magnetic properties, particularly the phenomenon of spin crossover (SCO).

Spin crossover is a phenomenon observed in some transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) state and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. Iron(II) (d⁶) complexes with a pseudo-octahedral coordination environment are particularly prone to exhibiting SCO.

The ligand field strength of the coordinating ligands is a critical factor in determining whether an iron(II) complex will exhibit SCO. Ligands with a moderate ligand field strength are ideal for facilitating SCO. The 2,6-bis(pyrazol-1-yl)pyridine (bpp) ligand system, a close analogue of this compound, has been shown to provide a suitable ligand field for SCO in iron(II) complexes. nih.gov

The investigation of SCO in these complexes is typically carried out using variable-temperature magnetic susceptibility measurements. The magnetic moment of the complex changes significantly during the spin transition, providing a clear signature of the SCO event. For example, a gradual spin-state switching with a transition temperature (T₁/₂) of 254 K was observed for an iron(II) complex with a functionalized 2,6-bis(1H-pyrazol-1-yl)pyridine ligand. acs.org

The nature of the counterion can also influence the SCO properties. In a series of iron(II) complexes with 2,6-bis(benzimidazol-2-yl)pyridine, the counterions (Br⁻, NO₃⁻) were found to affect the completeness and cooperativity of the spin transition. rsc.org Similarly, in iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine, different counterions such as SO₄²⁻, Br⁻, ReO₄⁻, and closo-borate anions lead to high-temperature spin crossover. mdpi.com

The following table presents data on the spin crossover properties of some iron(II) complexes with ligands analogous to this compound.

| Ligand | Counterion | T₁/₂ (K) | Type of SCO |

| 4-([2,2′-bithiophen]-5-ylethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | BF₄⁻ | 254 | Gradual acs.org |

| 4-(2-(5-(5-hexylthiophen-2-yl)thiophen-2-yl)ethynyl)-2,6-di(1H-pyrazol-1-yl)pyridine | BF₄⁻ | 313 and 321 (stepwise) | Gradual followed by stepwise and abrupt acs.org |

| 2,6-bis(benzimidazol-2-yl)pyridine | Br⁻, NO₃⁻, C₂N₃⁻ | Varies | Gradual rsc.org |

| 2,6-bis(1H-imidazol-2-yl)pyridine | SO₄²⁻, Br⁻, ReO₄⁻, B₁₀H₁₀²⁻, B₁₂H₁₂²⁻ | High-temperature | Gradual mdpi.com |

Analysis of Slow Relaxation of Magnetization in Cobalt(II) Systems

The investigation into the magnetic properties of cobalt(II) complexes incorporating the ligand this compound is an area of scientific interest due to the potential for such compounds to exhibit slow relaxation of magnetization, a characteristic feature of single-molecule magnets (SMMs). Research into related cobalt(II) compounds with triazole-based ligands has previously identified slow magnetic relaxation, prompting further exploration of new systems with similar structural motifs nih.gov.

A notable example is the successful synthesis and structural characterization of a mononuclear cobalt(II) complex, Diaquabis[this compound-κN2]bis(selenocyanato-κN)cobalt(II) nih.gov. In this compound, the Co(II) ion is in a slightly distorted octahedral coordination environment. It is coordinated by two this compound ligands, two selenocyanate (B1200272) anions, and two water molecules nih.gov. The this compound ligands in this complex are terminal, coordinating to the metal center through one of the nitrogen atoms of the triazole rings.

Despite the synthesis and detailed structural elucidation of this cobalt(II) complex, which was undertaken specifically to investigate its magnetic properties, a detailed analysis of its slow relaxation of magnetization has not been reported in the available scientific literature. The study that presented its crystal structure did not include magnetic susceptibility measurements or dynamic magnetic studies that would be necessary to characterize SMM behavior, such as determining the energy barrier for spin reversal (Ueff) or the relaxation time (τ) nih.gov. Consequently, there is currently a lack of experimental data to create a detailed table of research findings on the slow magnetic relaxation for this specific system.

Characterization of Exchange Coupling in Triazole-Bridged Metal Centers

The 1,2,4-triazole moiety is well-known for its ability to act as a bridging ligand between metal centers, facilitating magnetic exchange interactions that can lead to a range of magnetic phenomena, including ferromagnetism and antiferromagnetism. This bridging capability is a key factor in the design of polynuclear coordination complexes and coordination polymers with interesting magnetic properties.

However, in the context of the specific ligand this compound, the available research has not yet described the formation of triazole-bridged polynuclear complexes. In the structurally characterized cobalt(II) complex, Diaquabis[this compound-κN2]bis(selenocyanato-κN)cobalt(II), the ligand coordinates to the metal center in a terminal fashion rather than acting as a bridge between multiple cobalt ions nih.gov.

As a result, there are no reported studies detailing the characterization of magnetic exchange coupling in metal centers bridged by this compound. The determination of the nature (ferromagnetic or antiferromagnetic) and magnitude of the exchange coupling constant (J) requires the synthesis and magnetic analysis of dinuclear or polynuclear compounds where this ligand bridges two or more metal ions. To date, such compounds and the corresponding magnetostructural correlations for this specific ligand have not been documented in the scientific literature. Therefore, a data table on exchange coupling parameters cannot be provided.

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for confirming the molecular structure of 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine. The analysis of chemical shifts, signal multiplicities, and integration values allows for the unambiguous assignment of each proton and carbon atom within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the pyridine (B92270) and triazole rings. The pyridine ring protons, being in different chemical environments, would likely appear as a set of multiplets. The protons of the two equivalent triazole rings would each give rise to a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum would display unique signals for each chemically non-equivalent carbon atom in the pyridine and triazole rings. The chemical shifts of these signals are indicative of the electronic environment of the carbon atoms, further corroborating the proposed structure.

| ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

| Data Not Available | Data Not Available |

| Detailed experimental ¹H and ¹³C NMR data for this compound are not available in the public domain. |

Diffusion Ordered Spectroscopy (DOSY) NMR is a powerful technique for studying the translational diffusion of molecules in solution. This method can be employed to determine the diffusion coefficient of this compound, which can provide insights into its size, shape, and potential for aggregation or interaction with other species in solution. A single band in the DOSY spectrum corresponding to the molecule would confirm its existence as a discrete species under the experimental conditions.

| DOSY NMR Diffusion Coefficient (D) |

| Data Not Available |

| Specific DOSY NMR experimental data for this compound is not currently available in published literature. |

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is instrumental in identifying the functional groups present in a molecule and probing the nature of its chemical bonds.

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the vibrational modes of the pyridine and triazole rings. Key vibrational bands would include C-H stretching and bending, C=N and C=C ring stretching, and ring breathing modes. Analysis of the FTIR spectrum allows for the confirmation of the presence of these heterocyclic rings. Furthermore, in coordination chemistry, shifts in the vibrational frequencies of the triazole and pyridine rings upon complexation with metal ions can provide crucial information about the coordination sites of the ligand.

| FTIR Characteristic Absorption Bands (cm⁻¹) |

| Data Not Available |

| While the use of FTIR for the characterization of this compound is mentioned in the literature, specific, detailed peak assignments are not provided. |

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a vital tool for determining the molecular weight of a compound and for obtaining information about its structure through fragmentation analysis.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of organic compounds. For this compound, HR-ESI-MS would be used to accurately determine its molecular weight by observing the molecular ion peak ([M+H]⁺ or [M+Na]⁺). The high resolution of this technique allows for the determination of the elemental composition of the molecule with a high degree of confidence. Analysis of the fragmentation pattern observed in the mass spectrum can provide further structural confirmation.

| HR-ESI-MS Data |

| Molecular Formula: C₉H₇N₇ |

| Calculated m/z: Data Not Available |

| Observed m/z: Data Not Available |

| Precise experimental HR-ESI-MS data for this compound, including the observed mass-to-charge ratio of the molecular ion and its fragments, is not readily available in the surveyed scientific literature. |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a fundamental tool for investigating the electronic transitions within a molecule and monitoring the formation of metal complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Complex Formation

UV-Vis spectroscopy of pyridine-triazole ligands reveals characteristic absorption bands corresponding to π→π* and n→π* electronic transitions. In a study of a conjugated microporous polymer incorporating the related 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) moiety, absorption peaks around 232 nm were attributed to n→π* transitions of the aromatic rings. acs.org The complexation of such ligands with metal ions typically leads to noticeable shifts in these absorption bands, providing evidence of successful coordination.

For instance, the formation of metal complexes with a derivative, 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine, was studied using UV-Vis spectroscopy. ijfmr.comechemcom.com The spectra of the free ligand and its manganese, palladium, and gold complexes were recorded in DMSO. ijfmr.com The electronic spectra of the complexes showed distinct bands that were assigned to d-d transitions and charge transfer bands, confirming the coordination of the ligand to the metal centers. ijfmr.com

The table below summarizes the UV-Vis absorption data for various metal complexes of a 2,6-bis(((1-octyl-1H-1,2,3-triazol-4-yl)methoxy)methyl)pyridine ligand, illustrating the effect of metal coordination on the electronic absorption spectra. ijfmr.com

| Complex | Absorption Bands (cm⁻¹) | Assignment |

|---|---|---|

| Mn(II) Complex | 10924, 18181, 22727 | d-d transitions |

| Pd(II) Complex | 29411, 36764 | d-d transitions (¹A₁g →¹B₁g, ¹A₁g →¹Eg) |

| Au(III) Complex | 27027, 34482, 37037 | d-d transitions (¹A₁g →¹B₁g, ¹A₁g →¹Eg) and Charge Transfer |

Thermochemical and Electrochemical Analysis

Thermochemical and electrochemical analyses provide critical insights into the stability and redox properties of this compound and its metal complexes, which are essential for their potential applications in materials science.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is employed to evaluate the thermal stability of compounds by monitoring their mass change as a function of temperature. For a conjugated microporous polymer containing 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp) units, TGA revealed that the material was stable up to 240 °C. acs.orgacs.org This indicates good thermal stability, which is a desirable property for materials used in various applications.

Studies on other triazole-containing compounds have also demonstrated their significant thermal stability. For example, a bis(triazole) compound, 1H,4'H-[3,3'-bis(1,2,4-triazole)]-4',5,5'-triamine, was found to have a high decomposition temperature of 347 °C (620 K). researchgate.net While not the exact compound of focus, this data suggests that the pyridine-triazole framework generally possesses robust thermal properties. The thermal behavior of various 1,2,4-triazole (B32235) derivatives often shows stability up to around 200°C, followed by single or multi-step degradation processes. jocpr.com

The following table presents TGA data for related triazole compounds, highlighting their thermal decomposition temperatures.

| Compound | Decomposition Temperature (°C) |

|---|---|

| Polymer with 2,6-bis(1,2,3-triazol-4-yl)pyridine units | Stable up to 240 |

| 1H,4'H-[3,3'-bis(1,2,4-triazole)]-4',5,5'-triamine | 347 |

| Substituted 1,2,4-Triazole Derivative (MM4e) | Starts decomposing at 200 |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Cyclic Voltammetry for Electrochemical Behavior of Metal Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique for investigating the redox properties of metal complexes. The electrochemical behavior of various metal complexes with ligands similar to this compound has been explored. For example, fac-Re(CO)₃ complexes of 2,6-bis(4-substituted-1,2,3-triazol-1-ylmethyl)pyridine ligands exhibit quasi-reversible Re oxidation and irreversible triazole-based ligand reduction processes. nih.gov

In another study, the cyclic voltammetry of transition metal complexes with a 3,6-bis(3,5-dimethylpyrazolyl)pyridazine ligand, which also features N-heterocyclic rings capable of coordination, was investigated. analis.com.my The Cu(II), Fe(II), and Ni(II) complexes showed quasi-reversible single-electron transfer processes. analis.com.my For instance, the Cu(II) complex exhibited a reduction peak corresponding to the Cu(II)/Cu(I) couple and an oxidation peak for the reverse process. analis.com.my Similarly, the electrochemical properties of Ru(II) triazole complexes have been studied, showing reversible oxidation processes corresponding to the Ru(II)/Ru(III) couple. acs.org These studies indicate that the pyridine-triazole ligand framework can effectively mediate electron transfer processes in their metal complexes.

The table below provides a summary of the electrochemical data for metal complexes of related pyridine-triazole type ligands.

| Complex System | Redox Process | Potential (V vs. reference) | Characteristics |

|---|---|---|---|

| fac-Re(CO)₃ complexes of a substituted bis(triazolyl)pyridine | Re oxidation | - | Quasi-reversible |

| fac-Re(CO)₃ complexes of a substituted bis(triazolyl)pyridine | Ligand reduction | - | Irreversible |

| Cu(II) complex of a bis(pyrazolyl)pyridazine | Cu(II)/Cu(I) | 0.03 (reduction), 0.75 (oxidation) | Quasi-reversible |

| Ru(II) complex with a bpy and a triazole ligand | Ru(II)/Ru(III) | +0.89 | Reversible |

Emerging Applications in Advanced Materials Science

Luminescent Materials Derived from 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine Analogues

The photophysical properties of materials derived from this compound analogues have garnered considerable interest. The ligand's framework can be functionalized to tune its electronic properties and to coordinate with metal ions, particularly lanthanides, to produce highly luminescent materials. These materials are explored for applications ranging from chemical sensing to soft robotics.

The development of fluorescent probes for the detection of metal ions is a significant area of research due to the environmental and biological importance of these ions. nih.govresearchgate.net Pyridine (B92270) and triazole-based ligands are effective components in the design of these sensors. mdpi.comdntb.gov.ua The core principle involves a receptor unit that selectively binds to a specific metal ion, which in turn causes a measurable change in the fluorescence output (either enhancement or quenching) of an attached fluorophore. researchgate.net

Analogues of this compound serve as excellent platforms for such sensors. The tridentate coordination site offered by the pyridine and two triazole nitrogen atoms provides a well-defined binding pocket for metal ions. Researchers can modify the ligand's periphery to enhance selectivity and sensitivity for target ions like Hg²⁺, Cu²⁺, and Fe³⁺. nih.govdntb.gov.ua For instance, the incorporation of specific functional groups can modulate the ligand's affinity for different metal ions and influence the photophysical response upon binding. The "on-off-on" switching mechanism is a sophisticated strategy employed in some probes, where the fluorescence is initially quenched by one species and then restored by the target analyte. nih.gov

Table 1: Examples of Metal Ion Detection by Fluorescent Probes

| Probe Type | Target Ion | Sensing Mechanism | Typical Response |

|---|---|---|---|

| Pyridine-amide with AIE properties | Cu²⁺ | Aggregation-induced emission with "on-off-on" switching | Fluorescence change |

| Cadmium pamoate MOF | Cu²⁺ | Bifunctional fluorescence sensing | High sensitivity detection |

| Triazole-pyridine derivative | Hg²⁺ | Selective binding and fluorescence quenching/enhancement | High selectivity in water samples |

| Pyridine derivative array | Cr²⁺, Hg²⁺, Ni²⁺, Co²⁺ | Differential binding leading to distinct fluorescence responses | Pattern-based identification |

Supramolecular gels, formed through non-covalent interactions, are a class of soft materials with tunable properties. When metal-ligand coordination drives the self-assembly process, they are termed metallogels. Analogues of this compound, particularly 2,6-bis(1,2,3-triazol-4-yl)pyridine (btp), have been successfully employed to create luminescent metallogels and hydrogels. nih.govrsc.org

In a notable study, a btp ligand functionalized with carboxylic acid groups was shown to form a hydrogel. nih.govrsc.org Upon coordination with Europium(III) ions, this system self-assembled into a strongly red-luminescent metallogel. nih.govrsc.org These gels can exhibit stimuli-responsive properties, such as healability, where the gel network can autonomously repair after being damaged. nih.govrsc.org The luminescence arises from the "antenna effect," where the organic ligand absorbs light efficiently and transfers the energy to the coordinated lanthanide ion (e.g., Eu³⁺ or Tb³⁺), which then emits at its characteristic wavelength. cam.ac.uk By incorporating btp ligands into polymer backbones, researchers have also fabricated hydrogels that selectively form in the presence of specific metal ions like Ni²⁺, demonstrating potential for targeted material formation. researchgate.net

Table 2: Properties of Luminescent Gels from btp Analogues

| Ligand | Metal Ion | Gel Type | Key Property | Emission Color |

|---|---|---|---|---|

| btp-tricarboxylic acid | Eu(III) | Metallogel | Healable | Red |

| btp in polymer backbone | Ni(II) | Hydrogel | Selective gelation | Non-luminescent trigger |

| btp-picolinamide monomer in polymer | Tb(III) | Hydrogel | Strong luminescence | Green |

| btp-picolinamide monomer in polymer | Eu(III) | Hydrogel | Moderate luminescence | Red |

Catalytic Applications of Metal-Organic Frameworks and Complexes

The precise arrangement of metal nodes and organic linkers in Metal-Organic Frameworks (MOFs) and coordination complexes makes them highly promising for catalysis. The this compound scaffold and its isomers are effective linkers for constructing such catalytic materials, offering accessible active sites and tunable porous environments.

Electrocatalytic water splitting, which comprises the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER), is a cornerstone for producing clean hydrogen fuel. researchgate.netrsc.org MOFs are extensively studied as electrocatalysts due to their high surface area, tunable structures, and abundant active metal sites. researchgate.netresearchgate.net Two-dimensional (2D) MOFs are particularly attractive as they offer enhanced conductivity and more accessible catalytic centers. researchgate.net

While direct use of this compound in water splitting MOFs is an emerging area, the principles established for other N-heterocyclic linkers are applicable. MOFs constructed from transition metals (e.g., Ni, Co, Fe) and nitrogen-rich ligands can act as efficient precursors or as direct catalysts for both HER and OER. rsc.orgrsc.org The performance of these MOF-based electrocatalysts can be improved by strategies such as creating ultrathin nanosheets, enhancing electrical conductivity, or integrating them with conductive substrates. researchgate.net The intrinsic activity of the metal nodes, modulated by the coordinating ligand, plays a crucial role in lowering the energy barriers for water electrolysis. researchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is vital for industrial chemical synthesis due to the ease of catalyst separation and recycling. rsc.org Crystalline porous materials like MOFs and Porous Organic Polymers (POPs) are excellent platforms for developing heterogeneous catalysts. rsc.orgrsc.org

A ruthenium(II) complex incorporating a 2,6-bis(1,2,3-triazol-4-yl)pyridine analogue has been embedded into a POP. rsc.org This material demonstrated high efficiency as a heterogeneous photocatalyst for organic transformations, such as the synthesis of thiocarbamates and disulfides. rsc.org The porous polymer framework served to isolate the active catalytic sites, preventing self-quenching and facilitating substrate access. A key advantage of this approach was the catalyst's stability and reusability; it could be recycled and reused for at least ten cycles without a significant loss of activity. rsc.org This highlights the potential of integrating complexes of this compound analogues into robust porous architectures to create durable and efficient heterogeneous catalysts.

Magnetic Materials and Molecular Magnets

The field of molecular magnetism aims to design and synthesize molecules and coordination polymers that exhibit bulk magnetic properties like ferromagnetism or serve as single-molecule magnets (SMMs). ias.ac.inwiley.com The magnetic behavior of these materials is dictated by the choice of metal ions, the coordinating ligands, and the resulting crystal structure, which determines the magnetic exchange interactions between metal centers. mdpi.com

Ligands based on 1,2,4-triazole (B32235) are well-known for their ability to bridge metal ions, mediating magnetic coupling. The N1 and N2 atoms of the triazole ring can link two metal centers, creating extended one-, two-, or three-dimensional networks. mdpi.com Research on a related system involving a sulfonate-functionalized 1,2,4-triazole derivative complexed with Mn(II), Co(II), Ni(II), and Cu(II) revealed the formation of linear trinuclear complexes. mdpi.com In these structures, the metal ions are linked by triple N1-N2-triazole bridges, leading to specific magnetic interactions. mdpi.com Although detailed magnetic studies on complexes of this compound itself are not extensively documented in the provided context, its structural similarity to other bridging ligands suggests significant potential. By selecting appropriate metal ions (e.g., high-spin transition metals or lanthanides) and controlling the dimensionality of the resulting coordination polymer, it is conceivable to engineer novel magnetic materials with tailored properties using this versatile ligand. nih.gov

Synthesis and Characterization of Magnetic Metal-Organic Frameworks

Metal-Organic Frameworks (MOFs) are a class of crystalline materials constructed from metal ions or clusters linked by organic ligands. The choice of the organic linker is crucial in determining the structure and properties of the resulting MOF. While direct synthesis of magnetic MOFs using this compound is an area of ongoing research, studies on analogous pyridine-based ligands demonstrate the potential of this molecular motif in creating materials with interesting magnetic properties.

Researchers have successfully synthesized new mixed-ligand MOFs by combining pyridine-2,6-dimethanol with benzene-1,4-dicarboxylic acid and various metal ions. For instance, the solvothermal synthesis of a manganese-based MOF, [Mn₃(bdc)₃(H₂pdm)₂]n, resulted in a 3D framework with a primitive cubic (pcu) topology. DC magnetic susceptibility measurements on this compound revealed the presence of antiferromagnetic interactions between the Mn(II) ions, mediated through both intra- and inter-trimer exchange pathways.

The synthesis of such materials typically involves solvothermal methods, where the metal salts and organic linkers are heated in a solvent-filled autoclave. The resulting crystalline products are then characterized using techniques such as single-crystal X-ray diffraction to determine their structure, and magnetometry to probe their magnetic behavior.

Table 1: Synthesis and Magnetic Properties of a Representative Pyridine-Based MOF

| Compound | Metal Ion | Ligands | Synthesis Method | Magnetic Property |

| [Mn₃(bdc)₃(H₂pdm)₂]n | Mn(II) | Pyridine-2,6-dimethanol, Benzene-1,4-dicarboxylic acid | Solvothermal | Antiferromagnetic interactions |

This table is generated based on data for analogous compounds to illustrate the potential of pyridine-based ligands in magnetic MOFs.

Exploration of Single-Molecule Magnet Behavior in Derived Complexes

Single-Molecule Magnets (SMMs) are individual molecules that can exhibit classical magnetic properties, such as magnetic hysteresis, below a certain blocking temperature. They represent the ultimate limit of magnetic information storage and are of great interest in quantum computing and spintronics. The design of SMMs often relies on ligands that can enforce specific coordination geometries and magnetic anisotropy on lanthanide or transition metal ions.

The pyridine-triazole framework is particularly effective in this regard. Research using the related ligand bis(3-(pyridin-2-yl)-1,2,4-triazol-5-yl)methane (H₂L) has led to the synthesis of two distinct hexanuclear dysprosium(III) complexes, demonstrating how subtle changes in the coordination environment can switch SMM behavior on or off.

Two complexes were synthesized via hydrothermal reactions in different solvents:

Complex 1 : [Dy₆(μ₄-NO₃)₂(OAc)₆(L)₄(DMF)₂]·2NO₃

Complex 2 : [Dy₆(μ₃-OH)₄(μ₂-OH)₂(OAc)₄(L)₄(EtOH)₄]·2H₂O

Crystal structure analysis revealed that the core of Complex 1 is connected by two μ₄-NO₃⁻ ions, while Complex 2 features a core linked by four μ₃-OH⁻ and two μ₂-OH⁻ ions. This structural difference has a profound impact on their magnetic properties. Temperature- and frequency-dependent alternating current (AC) susceptibility measurements, a key diagnostic tool for SMMs, showed that only Complex 2 exhibits the characteristic features of single-molecule magnet behavior. mdpi.com This highlights the sensitivity of SMM properties to the precise molecular structure, which can be tuned by synthetic conditions.

Table 2: Comparison of Magnetic Behavior in Two Dy₆ Complexes with a Pyridine-Triazole Ligand. mdpi.com

| Feature | Complex 1 | Complex 2 |

| Core Ligands | 2 x μ₄-NO₃⁻ | 4 x μ₃-OH⁻, 2 x μ₂-OH⁻ |

| SMM Behavior | No | Yes |

Other Functional Materials

Beyond magnetics, the electronic characteristics of this compound make it a candidate for applications in optoelectronics and energy storage, where efficient charge transport and transfer are paramount.

Potential Integration in Solar Cells and Supercapacitors

Organic Solar Cells (OSCs): The performance of OSCs is highly dependent on the properties of the electron-transporting materials (ETMs) and hole-transporting materials used. Pyridine-based compounds have emerged as promising ETMs due to their electron-deficient nature, which facilitates electron mobility. Studies on pyridine-containing derivatives like 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) have shown that their use as an electron transporting layer in OSCs can lead to significant improvements in device performance, including higher fill factors and power conversion efficiencies compared to conventional materials. The high electron mobility and suitable energy levels of these materials help to reduce series resistance and improve charge extraction.

Application as Electron-Transporting Materials in Organic Optoelectronics

Organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs), rely on the balanced injection and transport of electrons and holes within a multi-layered structure. The electron-deficient nature of the pyridine and triazole rings in this compound suggests its potential as an effective electron-transporting material (ETM).

Research into related pyridine-based molecular architectures has validated this approach. For example, 1,3,4-oxadiazole-pyridine hybrids have been synthesized and used as electron-conducting/hole-blocking layers in bilayer LEDs. Devices incorporating these materials, such as 2,6-bis[2-(4-tert-butylphenyl)-1,3,4-oxadiazol-5-yl]pyridine (PDPy-2,6), showed external quantum efficiencies significantly higher than single-layer reference devices. This improvement is attributed to the ability of the pyridine-based layer to facilitate electron transport to the emissive layer while blocking holes, leading to more efficient electron-hole recombination and light emission.

Table 3: Performance of an OLED with a Pyridine-Based Electron Transport Layer

| Device Configuration | Material | External Quantum Efficiency (at 40 mA m⁻²) |

| Single Layer | MEH-PPV(Ru) only | 0.007% |

| Bilayer | ITO/MEH-PPV(Ru)/PDPy-2,6/Al | 0.14% |

Data from a study on analogous 1,3,4-oxadiazole-pyridine hybrids illustrates the effectiveness of pyridine-based ETMs.

Future Directions and Persistent Research Challenges

Development of Novel and Green Synthetic Strategies for Scalable Production

A primary hurdle in the widespread application of materials derived from 2,6-Bis(4H-1,2,4-triazol-4-yl)pyridine is the development of efficient, scalable, and environmentally benign synthetic methods. The current reported synthesis involves heating 2,6-diaminopyridine (B39239) with diformylhydrazine, a method that results in modest yields of 13-20%. nih.govnih.gov This approach, while effective at the lab scale, presents challenges for industrial production due to high energy consumption and the need for extensive purification.

Future research must focus on "green chemistry" principles to improve sustainability and economic viability. rasayanjournal.co.in Promising avenues include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step, reducing waste, shortening reaction times, and simplifying workup procedures. rasayanjournal.co.inroyalsocietypublishing.org

Catalytic Approaches: The use of catalysts, such as iron(III) chloride for pyridine (B92270) synthesis, can lead to higher yields and milder reaction conditions. rsc.org

Nonconventional Energy Sources: Microwave-assisted and ultrasound-assisted syntheses have been shown to accelerate reaction rates and improve yields for various heterocyclic compounds, including pyrimidines and triazoles. rasayanjournal.co.inmdpi.com

Mechanochemistry: Solvent-free synthesis through mechanical methods like ball milling is an emerging green technique that can reduce environmental impact and simplify product isolation. rasayanjournal.co.inmdpi.com

The development of such strategies is crucial for producing the ligand in larger quantities, a prerequisite for the commercialization of any derived materials.

| Synthetic Strategy | Potential Advantages | Relevant Research Area |

| Multicomponent Reactions | Higher efficiency, reduced waste, simplified workup. rasayanjournal.co.in | Green synthesis of dihydropyridines. royalsocietypublishing.org |

| Iron Catalysis | Good functional group tolerance, high yields, additive-free. rsc.org | Symmetrical pyridine synthesis. rsc.org |

| Ultrasound/Microwave | Accelerated reaction rates, improved yields. rasayanjournal.co.in | Green synthesis of triazoles and pyrimidines. rasayanjournal.co.inmdpi.com |

| Mechanochemistry | Solvent-free, reduced reaction times, cleaner processes. mdpi.com | Synthesis of quinazolinone–pyridine hybrids. mdpi.com |

Exploration of Unprecedented Metal-Ligand Combinations for Tailored Architectures

The 2,6-bis(triazolyl)pyridine motif is a versatile chelating agent capable of coordinating with a wide range of metal ions to form diverse and complex structures. rsc.orgrsc.org Research on analogous ligands has demonstrated the formation of fascinating architectures, including 1D ladder chains, 3D topological networks, and macrocycles with metal ions like Cu(I), Fe(II), Ag(I), and various lanthanides. rsc.orgresearchgate.netchemrxiv.orgnih.gov

The future in this area lies in systematically exploring combinations of this compound with a broader spectrum of d-block and f-block metals. This exploration could lead to materials with novel properties:

Luminescent Materials: Coordination with lanthanide ions or certain d-block metals like Cu(I) and Ru(II) could yield novel phosphorescent or fluorescent materials for applications in lighting and sensing. rsc.orgresearchgate.netechemcom.com

Magnetic Materials: The ordered arrangement of paramagnetic metal ions within a coordination polymer can lead to interesting magnetic behaviors. nih.govnih.gov

Porous Materials: The rigid nature of the ligand makes it an excellent candidate for constructing Metal-Organic Frameworks (MOFs) or Coordination Polymers (CPs) with permanent porosity for gas storage and separation. mdpi.com

A significant challenge is to gain precise control over the self-assembly process to predictably synthesize desired architectures.

| Metal Ion Type | Potential Architecture | Potential Application |

| Copper(I) | 1D Ladder Chains, 3D Networks. rsc.orgresearchgate.net | Luminescence. rsc.orgresearchgate.net |

| Iron(II), Ruthenium(II) | Octahedral Monomeric Complexes, Polymers. nih.govrsc.orgrsc.org | Photocatalysis, Electrochemistry. rsc.orgrsc.org |

| Silver(I) | Coordination Polymers. nih.gov | Supramolecular Assembly. nih.gov |

| Lanthanides (e.g., Eu(III)) | Coordination Complexes. rsc.org | Luminescent Probes. rsc.org |

| Manganese(II), Palladium(II), Gold(III) | Octahedral or Square Planar Complexes. echemcom.comechemcom.comijfmr.com | Biological Activity, Catalysis. echemcom.comijfmr.com |

Advanced Computational Modeling and Machine Learning for Predictive Material Design